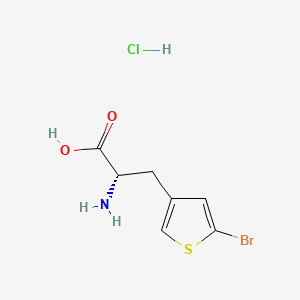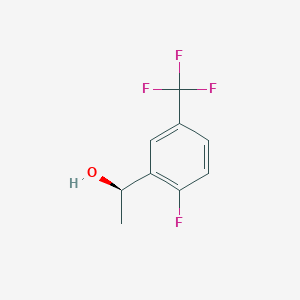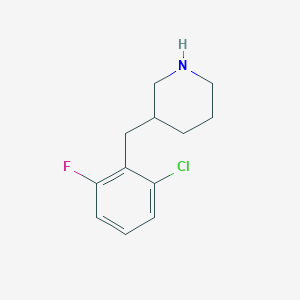
3-(2-Chloro-6-fluorobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-fluorobenzyl)piperidine is an organic compound with the molecular formula C12H15ClFN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a benzyl group substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorobenzyl)piperidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
3-(2-Chloro-6-fluorobenzyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced amines and other reduced derivatives.
科学研究应用
3-(2-Chloro-6-fluorobenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorobenzyl)piperidine
- 3-(2-Fluorobenzyl)piperidine
- 3-(2-Bromobenzyl)piperidine
Uniqueness
3-(2-Chloro-6-fluorobenzyl)piperidine is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various research and industrial applications.
属性
分子式 |
C12H15ClFN |
|---|---|
分子量 |
227.70 g/mol |
IUPAC 名称 |
3-[(2-chloro-6-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15ClFN/c13-11-4-1-5-12(14)10(11)7-9-3-2-6-15-8-9/h1,4-5,9,15H,2-3,6-8H2 |
InChI 键 |
STFZBMGHBVHUIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CC2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


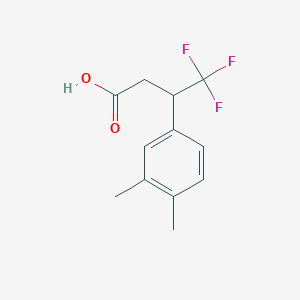
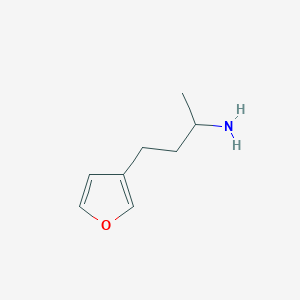

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
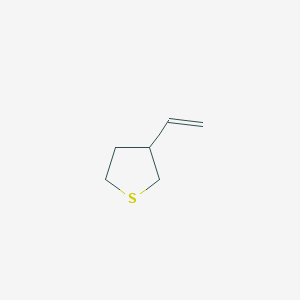

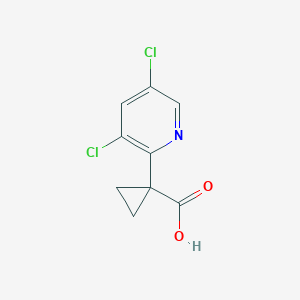
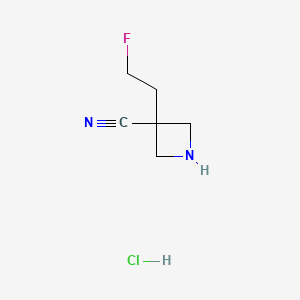


![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
